2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
“2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a triazoloquinazoline core, along with various functional groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” can be achieved through a multi-step process involving the following key steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 4-propyl-4H,5H-[1,2,4]triazole-3-thiol with 2-amino-5-chlorobenzoyl chloride under reflux conditions in the presence of a base such as triethylamine.
Introduction of the Sulfanyl Group: The resulting intermediate is then treated with a suitable thiolating agent, such as thiourea, to introduce the sulfanyl group at the desired position.
Acetylation: The final step involves the acetylation of the intermediate with 4-methoxyphenylacetyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group in the triazoloquinazoline core can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazoloquinazoline derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
Due to its potential antimicrobial and antifungal properties, the compound can be studied for its efficacy against various pathogens.
Medicine
The compound’s anticancer properties make it a candidate for research in cancer therapy, particularly in the development of targeted therapies.
Industry
In the industrial sector, the compound can be explored for its use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” is likely to involve multiple molecular targets and pathways. The triazoloquinazoline core may interact with specific enzymes or receptors, leading to the inhibition of key biological processes. For example, the compound may inhibit DNA synthesis in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-({7-chloro-5-oxo-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
- 2-({7-chloro-5-oxo-4-ethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The unique combination of the propyl group and the methoxyphenylacetamide moiety in “2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced properties.
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)16-11-13(22)4-9-17(16)27-20(26)24-25-21(27)31-12-18(28)23-14-5-7-15(30-2)8-6-14/h4-9,11H,3,10,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFPRKPGJXXEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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